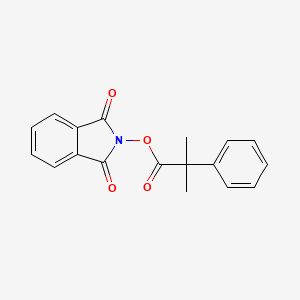

1,3-Dioxoisoindolin-2-yl 2-methyl-2-phenylpropanoate

Description

Its synthesis typically involves a microwave-assisted reaction between phthalic anhydride and phenylalanine, forming 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid as an intermediate. This intermediate undergoes further functionalization, such as amidation or esterification, to yield derivatives like the target compound . The compound's structure includes a phthalimide moiety linked to a 2-methyl-2-phenylpropanoate group, which contributes to its biological activity, particularly in antiepileptic and antimicrobial contexts .

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-methyl-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-18(2,12-8-4-3-5-9-12)17(22)23-19-15(20)13-10-6-7-11-14(13)16(19)21/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXUOICYJPMYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxoisoindolin-2-yl 2-methyl-2-phenylpropanoate can be synthesized through a multi-step process involving the following key steps:

Formation of 1,3-Dioxoisoindoline: The synthesis begins with the preparation of 1,3-dioxoisoindoline, which can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.

Esterification: The 1,3-dioxoisoindoline is then esterified with 2-methyl-2-phenylpropanoic acid. This step typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-methyl-2-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 2-methyl-2-phenylpropanoate has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism of action of 1,3-dioxoisoindolin-2-yl 2-methyl-2-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Chloro- or bromophenyl substitutions (e.g., 4-chlorophenylacetate) enhance antimicrobial potency due to increased electrophilicity .

- Branched Chains: Compounds like FIB (4-methylpentanoic acid) show improved pharmacokinetic profiles, likely due to enhanced lipophilicity .

- Ester vs. Acid Forms: The methyl ester derivative (C18H15NO4, MW 309.32) exhibits higher volatility compared to the free acid form, influencing its synthetic utility .

Antiepileptic Activity

- Target Compound: In pentylenetetrazole-induced seizure models, derivatives of 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid (e.g., compound 7 in ) demonstrated significant latency times (>300 seconds) at 10 mg/kg, comparable to thalidomide (positive control) .

- Analog 8c (bis-phthalimide derivative): Showed moderate activity (latency ~200 seconds), suggesting steric bulk may reduce efficacy .

- Molecular Docking: Compound 6 (a close analog) exhibited the lowest binding energy (-9.8 kcal/mol) to the GABAA receptor, highlighting the importance of the phenylpropanoate group in receptor interaction .

Antimicrobial Activity

Critical Analysis :

Biological Activity

1,3-Dioxoisoindolin-2-yl 2-methyl-2-phenylpropanoate (CAS No. 2241846-03-5) is a synthetic compound with a molecular formula of CHNO and a molecular weight of approximately 309.32 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The structure of this compound can be represented as follows:

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of isoindoline can induce apoptosis in human cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 15.0 | Inhibition of NF-kB signaling |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Preliminary studies have reported effective inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Several research articles have explored the biological activity of isoindoline derivatives:

- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry reported that isoindoline derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing selectivity towards tumor cells over normal cells.

- Antimicrobial Evaluation : Research conducted by Antimicrobial Agents and Chemotherapy highlighted the effectiveness of isoindoline compounds against multidrug-resistant bacterial strains, emphasizing their potential in antibiotic development.

- Inflammation Modulation : A recent publication in Pharmacology Reports demonstrated that isoindoline derivatives could modulate inflammatory responses in vitro, indicating their therapeutic potential for conditions like rheumatoid arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.